Welcome to the BenchChem Online Store!
molecular formula C11H17N B1581728 4-Pentylaniline CAS No. 33228-44-3

4-Pentylaniline

Cat. No. B1581728
M. Wt: 163.26 g/mol
InChI Key: DGFTWBUZRHAHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863428B2

Procedure details

28.5 g Chloral hydrate (172 mmole) and 170 g sodium sulphate were dissolved in 600 ml water (solution 1). 27.8 ml 4-n-Pentylaniline (157 mmole) was dissolved with 15 ml concentrated HCl in 475 ml water (solution 2). 29.6 ml 50% Aqueous hydroxylamine was dissolved with 42 ml concentrated HCl in 80 ml water (solution 3). While stirring, solution 1 was heated to 60° C., then solution 2 followed by solution 3 were added dropwise. The temperature was raised until reflux for 15 minutes. The reaction mixture was allowed to cool down to room temperature. The solid residue was filtered off, dissolved in 500 ml ethyl acetate and washed three times with 200 ml water. After evaporation, the residue, mainly containing compound 14, was slowly added to an ice cooled beaker containing 100 ml concentrated sulphuric acid, while stirring. After all compound 14 was added, the reaction mixture was allowed to reach room temperature followed by heating at 80° C. for 15 minutes. 1000 g Ice was added and the formed solid was filtered and redissolved in 300 ml ethyl acetate. This solution was washed three times with 200 ml water and evaporated. The resulting residue was purified by flash chromatography (Acros Silicagel 0.060-0.200 mm) using isooctane/acetone 65:35, affording compound 15 as an orange solid (11.4 g, 40% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
28.5 g
Type
reactant
Reaction Step Four
Quantity
170 g
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
27.8 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
475 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
29.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
42 mL
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH2:15]([C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)[CH2:16][CH2:17][CH2:18][CH3:19].Cl.N[OH:29]>O>[CH2:15]([C:20]1[CH:26]=[C:25]2[C:23](=[CH:22][CH:21]=1)[NH:24][C:2](=[O:29])[C:3]2=[O:5])[CH2:16][CH2:17][CH2:18][CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
28.5 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
170 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
27.8 mL
Type
reactant
Smiles
C(CCCC)C1=CC=C(N)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
475 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
29.6 mL
Type
reactant
Smiles
NO
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised
TEMPERATURE
Type
TEMPERATURE
Details
until reflux for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid residue was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 ml ethyl acetate
WASH
Type
WASH
Details
washed three times with 200 ml water
CUSTOM
Type
CUSTOM
Details
After evaporation
ADDITION
Type
ADDITION
Details
the residue, mainly containing compound 14, was slowly added to an ice cooled beaker
ADDITION
Type
ADDITION
Details
containing 100 ml concentrated sulphuric acid
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
After all compound 14 was added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 80° C. for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
1000 g Ice was added
FILTRATION
Type
FILTRATION
Details
the formed solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 300 ml ethyl acetate
WASH
Type
WASH
Details
This solution was washed three times with 200 ml water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (Acros Silicagel 0.060-0.200 mm)

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.